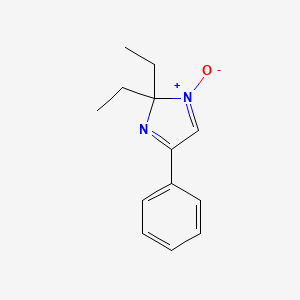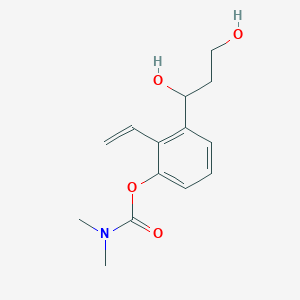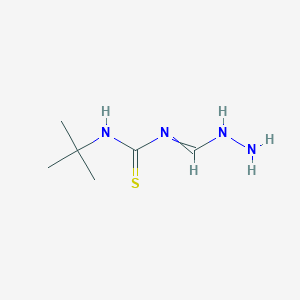![molecular formula C10H10BrClO5S B12605561 Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate CAS No. 648439-26-3](/img/structure/B12605561.png)
Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate is an organic compound with the molecular formula C10H10BrClO5S. This compound is notable for its unique structure, which includes a bromine atom, a chlorosulfonyl group, and an ethyl ester group attached to a phenoxy ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-bromo-4-hydroxybenzoic acid.
Esterification: The 3-bromo-4-hydroxybenzoic acid is esterified with ethanol in the presence of a strong acid catalyst to form ethyl 3-bromo-4-hydroxybenzoate.
Chlorosulfonation: The ethyl 3-bromo-4-hydroxybenzoate is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom and the chlorosulfonyl group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetates.
Ester Hydrolysis: 3-bromo-4-(chlorosulfonyl)phenoxyacetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate involves its interaction with various molecular targets. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-(chlorosulfonyl)benzoate
- Ethyl 2-(4-bromo-2-(chlorosulfonyl)phenoxy)acetate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Uniqueness
Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both bromine and chlorosulfonyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
648439-26-3 |
|---|---|
Molecular Formula |
C10H10BrClO5S |
Molecular Weight |
357.61 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-4-chlorosulfonylphenoxy)acetate |
InChI |
InChI=1S/C10H10BrClO5S/c1-2-16-10(13)6-17-7-3-4-9(8(11)5-7)18(12,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
GPEPXGLBOOPVTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
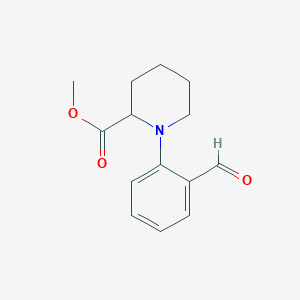
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
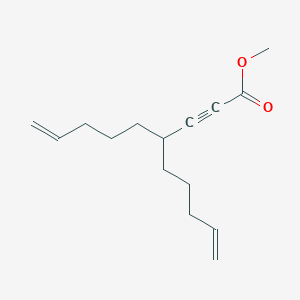
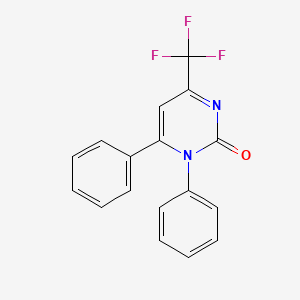
![Phenol, 3-[(1R,2R)-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12605506.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)
![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)
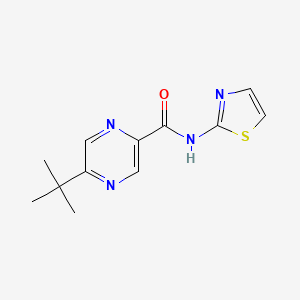
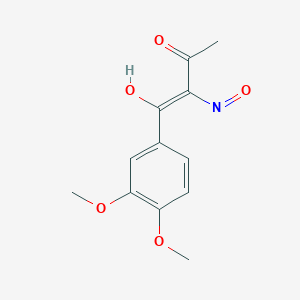
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)
